molecular formula C12H19Cl3N2 B1344574 1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride CAS No. 57645-60-0

1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B1344574
CAS RN: 57645-60-0
M. Wt: 297.6 g/mol
InChI Key: POWGOBAIJJFGPL-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2 . It has an average mass of 297.652 Da and a monoisotopic mass of 296.061371 Da .


Molecular Structure Analysis

The molecular structure of 1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride consists of a piperidine ring attached to a benzyl group at the 4-position .

Scientific Research Applications

Application in Malaria Treatment Research

  • Specific Scientific Field: Pharmacology and Toxicology .
  • Summary of the Application: The compound is being studied for its potential use in the treatment of malaria, specifically resistant strains of Plasmodium falciparum . The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
  • Methods of Application or Experimental Procedures: Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC 50 and IC 90 values of active compounds by the parasite lactate dehydrogenase assay . Cytotoxicity of active compounds was assessed using the MTT/formazan assay and selectivity indices (SIs) determined .
  • Results or Outcomes: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Eight compounds showed high activity (IC 50 s between 1 and 5 μg/mL) . Nine compounds were highly selective for the parasite (SIs = 15 to 182) . Three promising analogues were identified: [1- (4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, [1- (3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1- (4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol .

Application in Targeted Protein Degradation Research

  • Specific Scientific Field: Biochemistry and Molecular Biology .
  • Summary of the Application: The compound is being used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that can induce the degradation of specific proteins. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
  • Methods of Application or Experimental Procedures: The compound is incorporated into a PROTAC molecule, which is then used to target specific proteins for degradation. The effectiveness of the PROTAC is typically assessed using cell-based assays, where the levels of the target protein are measured before and after treatment with the PROTAC .
  • Results or Outcomes: The use of this compound in PROTAC development could potentially lead to the creation of more effective and selective PROTACs, although specific results were not provided .

Safety And Hazards

The safety data sheet for this compound indicates that it has some hazards associated with it. The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;/h1-4,11H,5-9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWGOBAIJJFGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride

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